molecular formula C16H25NO2 B14197609 Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- CAS No. 851385-08-5

Benzene, 1,4-bis(1-ethylpropyl)-2-nitro-

Cat. No.: B14197609
CAS No.: 851385-08-5
M. Wt: 263.37 g/mol
InChI Key: GKRHODSSGQBTLD-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis(1-ethylpropyl)-2-nitro-: is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a benzene ring substituted with two 1-ethylpropyl groups at the 1 and 4 positions, and a nitro group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- typically involves the nitration of 1,4-bis(1-ethylpropyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2 position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can influence the reactivity and orientation of further substitutions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or iron (Fe) with hydrochloric acid (HCl).

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- largely depends on its chemical reactivity. The nitro group is electron-withdrawing, which affects the electron density of the benzene ring and influences its reactivity in electrophilic aromatic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its nitro and alkyl groups, leading to potential biological effects.

Comparison with Similar Compounds

  • Benzene, 1,4-bis(1-ethylpropyl)-
  • Benzene, 1,4-bis(1-methylpropyl)-
  • Benzene, 1,4-bis(1-ethylbutyl)-

Uniqueness: Benzene, 1,4-bis(1-ethylpropyl)-2-nitro- is unique due to the presence of both the nitro group and the 1-ethylpropyl substituents. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

851385-08-5

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-nitro-1,4-di(pentan-3-yl)benzene

InChI

InChI=1S/C16H25NO2/c1-5-12(6-2)14-9-10-15(13(7-3)8-4)16(11-14)17(18)19/h9-13H,5-8H2,1-4H3

InChI Key

GKRHODSSGQBTLD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC(=C(C=C1)C(CC)CC)[N+](=O)[O-]

Origin of Product

United States

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